molecular formula C21H17N5 B14238534 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline CAS No. 393171-07-8

3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline

Cat. No.: B14238534
CAS No.: 393171-07-8
M. Wt: 339.4 g/mol
InChI Key: VTWAAGUFHKOTPB-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a complex organic compound that features a benzimidazole, pyrazole, and quinoline moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of Pyrazole Moiety: Using a hydrazine derivative and a 1,3-diketone under reflux conditions.

    Formation of Quinoline Moiety: Through a Skraup synthesis involving aniline, glycerol, and an oxidizing agent like nitrobenzene.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.

    Reduction: Reduction reactions could target the quinoline moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of benzimidazole and quinoline moieties.

    Anticancer Research: Investigation into its potential as an anticancer agent.

Industry

    Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action would depend on the specific application. For example:

    Antimicrobial Activity: The compound might interact with microbial DNA or enzymes, disrupting their function.

    Catalysis: As a ligand, it could facilitate various catalytic cycles by stabilizing transition states.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Benzimidazol-2-yl)-quinoline: Lacks the pyrazole moiety.

    6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline: Lacks the benzimidazole moiety.

Uniqueness

The presence of all three moieties (benzimidazole, pyrazole, and quinoline) in a single compound makes 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline unique, potentially offering a combination of properties not found in simpler analogs.

Properties

CAS No.

393171-07-8

Molecular Formula

C21H17N5

Molecular Weight

339.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)quinoline

InChI

InChI=1S/C21H17N5/c1-13-9-14(2)26(25-13)17-7-8-18-15(11-17)10-16(12-22-18)21-23-19-5-3-4-6-20(19)24-21/h3-12H,1-2H3,(H,23,24)

InChI Key

VTWAAGUFHKOTPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC3=CC(=CN=C3C=C2)C4=NC5=CC=CC=C5N4)C

Origin of Product

United States

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